molecular formula C21H23FN4O2 B2519558 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034494-51-2

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2519558
CAS No.: 2034494-51-2
M. Wt: 382.439
InChI Key: PGRRRNXDZPUBGH-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring linked to a fluorinated pyrimidine moiety via an ether bond. The ethanone bridge connects this system to a 1-methylindole group, which confers aromatic and hydrophobic properties.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-3-17-20(22)21(24-13-23-17)28-15-8-9-26(12-15)19(27)10-14-11-25(2)18-7-5-4-6-16(14)18/h4-7,11,13,15H,3,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRRNXDZPUBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Step 1: : Introduction of the ethyl group to the pyrimidine ring. The fluorinated pyrimidine starting material reacts with ethyl bromide under basic conditions to obtain 6-ethyl-5-fluoropyrimidine.

  • Step 2: : Formation of the pyrrolidinyl group through cyclization. The intermediate undergoes a cyclization reaction with an appropriate amine to form the pyrrolidin-1-yl group.

  • Step 3: : Creation of the ethanone linkage through a condensation reaction between the pyrrolidinyl derivative and the indole moiety.

Industrial Production Methods

Industrial production typically scales up the above synthesis steps with optimized conditions for higher yield and purity. Key factors include temperature control, pressure conditions, and the use of high-efficiency catalysts to streamline the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the indole ring, potentially forming various oxo derivatives.

  • Reduction: : The ethanone moiety can be reduced to the corresponding alcohol.

  • Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether are often used.

  • Substitution: : Nucleophilic substitutions might employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu) in aprotic solvents.

Major Products Formed

  • Oxidation: : Produces oxo-indole derivatives and carboxylated compounds.

  • Reduction: : Yields alcohol derivatives at the ethanone group.

  • Substitution: : Leads to substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is utilized in:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential effects on cellular pathways and as a ligand in biochemical assays.

  • Medicine: : Explored for potential therapeutic properties, possibly acting on specific receptors or enzymes.

Mechanism of Action

This compound's mechanism involves interaction with specific molecular targets, such as enzymes or receptors in biological systems. The indole group often contributes to binding affinity, while the pyrrolidinyl and pyrimidinyl moieties provide specificity and stability. Pathways influenced by this compound could include signal transduction and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Key structural features :

  • Pyrrolidinyloxy linker : The pyrrolidine ring provides conformational flexibility, while the ether bond may improve metabolic stability compared to ester or amide linkages.
  • 1-Methylindole substituent : The indole group is a privileged scaffold in drug discovery, often associated with interactions with hydrophobic pockets in proteins.

Synthetic routes for analogous compounds (e.g., substituent variations) involve coupling reactions between pyrimidine intermediates and functionalized pyrrolidine or indole derivatives, as seen in procedures yielding 58–64% yields for related structures .

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-pyrrolidine-indole hybrids. Below is a detailed comparison with structurally related analogs:

Structural and Functional Insights

  • Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The trifluoromethylphenyl analog exhibits heightened electrophilicity, which may influence target selectivity compared to the methylindole’s neutral hydrophobicity.
  • Synthetic Efficiency :
    Yields for analogs range from 58% to 64%, suggesting moderate efficiency for this class. The target compound’s synthesis likely follows similar protocols, though yields may vary with indole coupling steps.

Physicochemical Properties

  • Lipophilicity : The methylindole group (LogP ~3.5 estimated) may confer better membrane permeability than polar analogs like the triazole derivative .
  • Solubility : The pyrimidine-pyrrolidine core’s moderate polarity suggests aqueous solubility in the µM range, comparable to analogs .

Biological Activity

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, also referred to as Compound A, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to detail the biological activity of Compound A, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

Compound A has the following molecular characteristics:

  • Molecular Formula : C16H19FN4O2
  • Molecular Weight : 318.35 g/mol
  • CAS Number : 2034319-60-1

The compound features a pyrimidine ring, a pyrrolidine moiety, and an indole structure, which are known for their diverse interactions with biological targets.

PropertyValue
Molecular FormulaC16H19FN4O2
Molecular Weight318.35 g/mol
CAS Number2034319-60-1

Synthesis

The synthesis of Compound A involves several key steps that require precise control over reaction conditions. The process typically includes:

  • Formation of the pyrimidine derivative.
  • Coupling with the pyrrolidine moiety.
  • Introduction of the indole structure.

These synthetic routes are crucial for achieving high yields and purity, which are essential for subsequent biological evaluations.

The biological activity of Compound A is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The presence of fluorine in the pyrimidine ring may enhance binding affinity and selectivity towards target proteins, potentially influencing various cellular pathways such as apoptosis and cell proliferation.

Cytotoxicity Studies

In vitro cytotoxicity assays have been employed to evaluate the safety profile of Compound A. The half-maximal cytotoxic concentration (CC50) is a critical parameter in these studies. Preliminary data suggest that compounds within this chemical class exhibit varying degrees of cytotoxicity, warranting further investigation into their therapeutic indices .

Case Study 1: Anticancer Activity

A related compound was tested for its ability to inhibit tumor growth in colorectal cancer organoid models. The study revealed significant cytotoxic effects at low micromolar concentrations (IC50 values < 10 µM), indicating that structural modifications similar to those in Compound A could enhance anticancer properties .

Case Study 2: Antiviral Profiling

In another study focusing on antiviral profiling, compounds exhibiting similar structural motifs were assessed for their ability to inhibit viral replication in VeroE6 cells. The results indicated a concentration-dependent response with effective EC50 values around 5 µM for some analogs, highlighting the potential of these compounds as antiviral agents .

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